

Solubility of Ethyl 2,4-difluorobenzoate in common lab solvents

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Compound of Interest

Compound Name: Ethyl 2,4-difluorobenzoate

Cat. No.: B022472

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An In-Depth Technical Guide to the Solubility of **Ethyl 2,4-difluorobenzoate** for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Solubility Data

Ethyl 2,4-difluorobenzoate is a fluorinated aromatic building block of significant interest in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Its structural motifs are present in a range of compounds under investigation for various therapeutic applications. For the synthetic chemist, process engineer, or formulation scientist, a thorough understanding of this compound's solubility is not merely academic; it is a critical prerequisite for robust process development, efficient purification, and successful formulation.

[1]

The selection of an appropriate solvent system governs nearly every subsequent step in development, influencing crystallization kinetics, impurity profiles, crystal morphology, and ultimately, the bioavailability of the final drug product.[1][2] This guide provides a comprehensive overview of the physicochemical properties of **ethyl 2,4-difluorobenzoate**, theoretical solubility considerations, a practical framework for experimental solubility determination, and a strategic approach to solvent selection in a pharmaceutical context.

Physicochemical Profile of Ethyl 2,4-difluorobenzoate

Understanding the inherent properties of a molecule is the foundation for predicting its behavior in different solvent environments. **Ethyl 2,4-difluorobenzoate** is a derivative of benzoic acid, featuring two electron-withdrawing fluorine atoms on the aromatic ring and an ethyl ester functional group.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[3][4][5]
Molecular Weight	186.16 g/mol	[3][5][6][7]
Appearance	Colorless to slightly pale yellow liquid/crystal powder	[6][8]
Density	~1.22 - 1.24 g/cm ³	[3][6]
Boiling Point	~65-67°C at 15 mmHg; 88°C at 8 mmHg	[3][8]
Melting Point	65°C (Note: some sources list it as a liquid at RT)	[3]
Refractive Index	~1.473 - 1.477	[3][6]
CAS Number	108928-00-3	[3][4][6]

The presence of the ester group provides a polar site capable of acting as a hydrogen bond acceptor. The two fluorine atoms increase the molecule's polarity and can subtly influence intermolecular interactions. However, the molecule retains significant non-polar character due to the benzene ring and the ethyl group. This dual nature predicts a nuanced solubility profile.

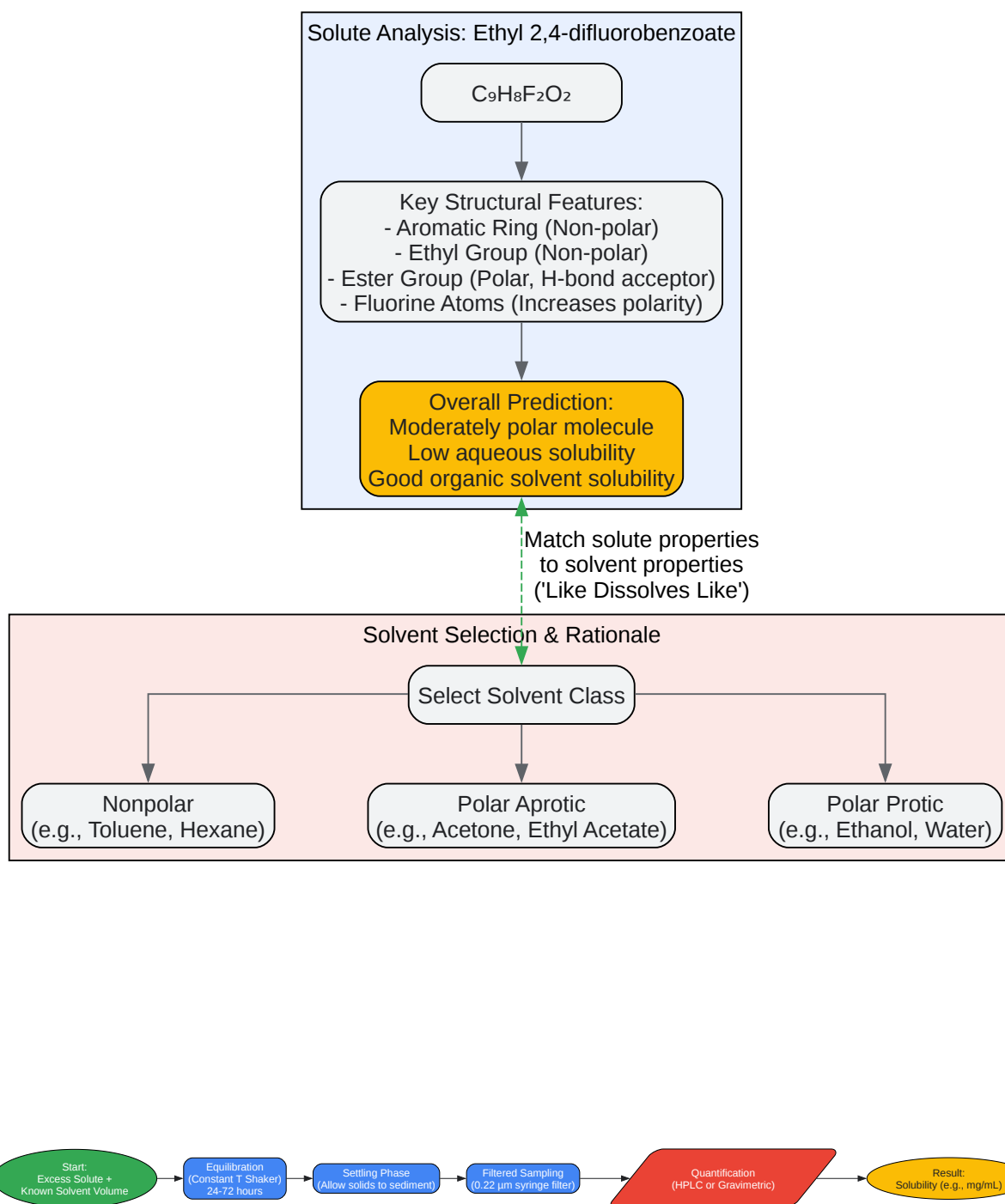
Theoretical Framework: Predicting Solubility

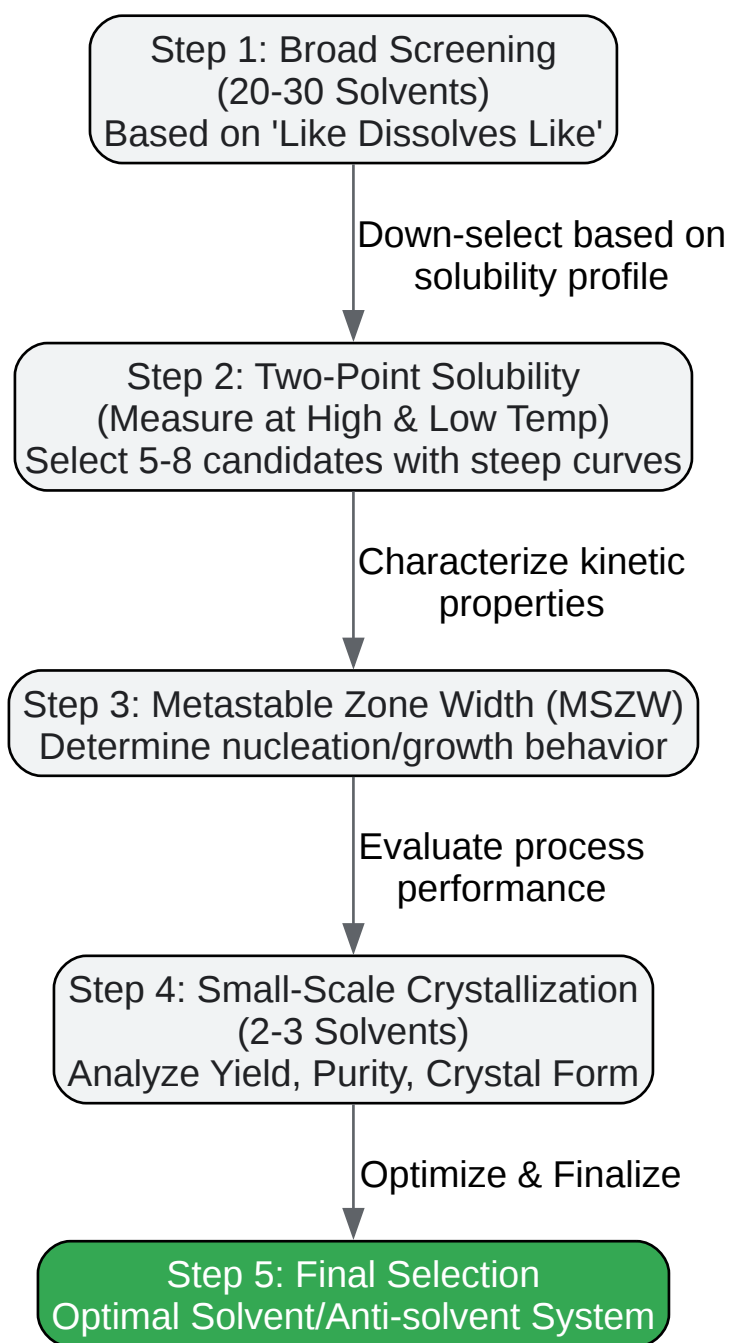
The principle of "like dissolves like" serves as a primary guideline for solubility prediction.[9] This rule suggests that substances with similar polarities are more likely to be soluble in one

another. We can classify common lab solvents and predict the solubility of **ethyl 2,4-difluorobenzoate** accordingly.

- Nonpolar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring and ethyl chain of the solute suggest it will have moderate to good solubility in these solvents, driven by van der Waals forces.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess polarity and can engage in dipole-dipole interactions with the ester group of **ethyl 2,4-difluorobenzoate**. High solubility is expected in this class, making them excellent candidates for reaction media or chromatography.
- Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
 - Water: The molecule's significant hydrocarbon character will likely dominate, leading to very low solubility in water. While the ester and fluorine atoms add some polarity, they are insufficient to overcome the energy penalty of disrupting water's strong hydrogen-bonding network.
 - Alcohols (Methanol, Ethanol): These solvents have both polar (hydroxyl) and non-polar (alkyl) regions. Good solubility is anticipated, as they can interact with both the polar ester group and the non-polar parts of the molecule. They are often excellent choices for crystallization processes.[\[2\]](#)

The logical flow for assessing solubility based on molecular structure is outlined below.





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Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chembk.com [chembk.com]
- 4. ETHYL 2,4-DIFLUOROBENZOATE | CAS 108928-00-3 [matrix-fine-chemicals.com]
- 5. CAS RN 108928-00-3 | Fisher Scientific [fishersci.ca]
- 6. labproinc.com [labproinc.com]
- 7. scbt.com [scbt.com]
- 8. ETHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 9. chem.ws [chem.ws]
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